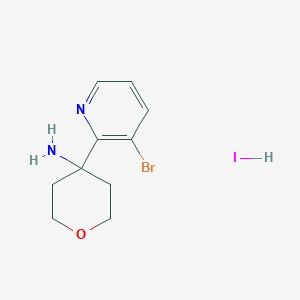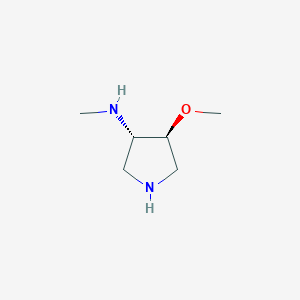
4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide is a chemical compound with a molecular weight of 257.13 . It is a powder in physical form . The IUPAC name for this compound is 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-Amino-2-bromopyridine has been used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrN2O/c11-8-1-2-9(13-7-8)10(12)3-5-14-6-4-10/h1-2,7H,3-6,12H2 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Amination Reactions
Copper-Catalyzed Amination : Bromopyridine is transformed into aminopyridine under copper catalysis with excellent yield. This demonstrates its utility in amination reactions, emphasizing the efficiency and mild reaction conditions (Lang et al., 2001).
Palladium-Catalyzed Amination : The intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines is explored, revealing mechanisms involving palladium-catalyzed amination and base-assisted nucleophilic aromatic substitution (Loones et al., 2007).
Role in Schiff Base Formation : 4-Methylpyridin-2-amine's reaction with bromothiophene derivatives forms Schiff bases, indicating its role in imine hydrolysis and the significance in catalyzed reactions (Ahmad et al., 2019).
Structural and Synthetic Applications
Hydrogen Bonding and Protonation : Research on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including compounds structurally similar to 4-(3-Bromopyridin-2-yl)oxan-4-amine, highlights different sites of protonation and hydrogen bonding patterns (Böck et al., 2021).
Synthesis of Polyhalopyridines : A palladium-xantphos complex catalyzes the selective amination of polyhalopyridines, demonstrating the utility of bromopyridine derivatives in synthesizing complex organic structures (Ji et al., 2003).
Aryl Halide Isomerization : Base-catalyzed isomerization of aryl halides, including 3-bromopyridines, is used for selective etherification, hydroxylation, and amination, revealing the versatility of such compounds in synthetic chemistry (Puleo & Bandar, 2020).
Catalysis and Reaction Mechanisms
Palladium-Catalyzed Cyclization : The cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids, catalyzed by palladium, forms oxo-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, indicating its role in complex catalytic processes (Cho & Kim, 2008).
Palladium-Catalyzed Cross-Coupling : Suzuki cross-coupling reactions of bromopyridin-3-amine derivatives are studied, showing their potential in the synthesis of novel pyridine-based derivatives with diverse applications (Ahmad et al., 2017).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-(3-bromopyridin-2-yl)oxan-4-amine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.HI/c11-8-2-1-5-13-9(8)10(12)3-6-14-7-4-10;/h1-2,5H,3-4,6-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITINIOCFISXQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=C(C=CC=N2)Br)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S,7R)-N-(Cyanomethyl)-N,1-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2436822.png)
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide](/img/structure/B2436823.png)


![N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2436834.png)

![1-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2436837.png)

![8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2436839.png)
![8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2436840.png)



